molecular formula C12H14O3 B13204301 Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate CAS No. 63478-69-3

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

Cat. No.: B13204301
CAS No.: 63478-69-3
M. Wt: 206.24 g/mol
InChI Key: ADQSGWWTCUWLGD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a methyl group and a 4-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epoxidation of Alkenes: One common method for synthesizing methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes.

    Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as halohydrins, in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. These methods may utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, ammonia

Major Products Formed

    Oxidation: Carbonyl compounds

    Reduction: Alcohols

    Substitution: Diols, amines

Mechanism of Action

The mechanism of action of methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both a methyl group and a 4-methylphenyl group on the oxirane ring. This specific substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Biological Activity

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14O3
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological interactions. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nucleophilic Attack : The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can form various functionalized products. This property allows it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes by forming covalent bonds with active site residues. This mechanism is critical for its potential use in therapeutic applications.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using cancer cell lines showed that it could induce apoptosis and inhibit cell proliferation:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death in cancer cells .

Case Studies

  • In Vivo Studies in Mice : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
  • Toxicology Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over extended periods .

Properties

CAS No.

63478-69-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3

InChI Key

ADQSGWWTCUWLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C

Origin of Product

United States

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